4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KD7332 is a novel, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS). It belongs to a series of quinolinone-based small molecules that inhibit iNOS dimerization. This compound has shown promising results in preclinical studies, particularly in rodent models of pain, making it a potential candidate for the treatment of inflammatory and neuropathic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
KD7332 is synthesized through a series of chemical reactions involving quinolinone and imidazopyrazine derivatives. The synthetic route typically involves the following steps:
Formation of the quinolinone core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the imidazopyrazine moiety: This step involves the coupling of the quinolinone core with an imidazopyrazine derivative using a suitable coupling reagent such as EDCI or DCC.
Functional group modifications: Various functional groups are introduced or modified to enhance the potency and selectivity of the compound
Industrial Production Methods
The industrial production of KD7332 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Analyse Des Réactions Chimiques
Types of Reactions
KD7332 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: KD7332 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of KD7332, each with potentially different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the inhibition of iNOS and its effects on nitric oxide production.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.
Mécanisme D'action
KD7332 exerts its effects by inhibiting the dimerization of inducible nitric oxide synthase (iNOS). This inhibition prevents the formation of nitric oxide, a key mediator of inflammation and pain. The compound selectively targets iNOS over other isoforms such as endothelial nitric oxide synthase (eNOS), making it a highly specific inhibitor. The molecular targets and pathways involved include the iNOS enzyme and downstream signaling pathways related to inflammation and pain .
Comparaison Avec Des Composés Similaires
KD7332 is unique compared to other iNOS inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
Aminoguanidine: A less selective iNOS inhibitor with broader activity.
1400W: A selective iNOS inhibitor but with lower potency compared to KD7332.
L-NMMA: A non-selective NOS inhibitor affecting all isoforms of nitric oxide synthase
KD7332 stands out due to its superior selectivity and efficacy in preclinical models, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C19H23F2N5O |
---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h6-7,10-13,15-16H,1-5,8-9H2,(H,24,27) |
Clé InChI |
JOWBNJRPORHCGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC3=NC=CN=C3N2CC4CC(=O)NC5C4CCC(C5F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.